molecular formula C16H17ClN2O4S B2679430 N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide CAS No. 551921-51-8

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide

Cat. No. B2679430
CAS RN: 551921-51-8
M. Wt: 368.83
InChI Key: BGHHLBANQQEMRK-MNDPQUGUSA-N
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Description

“N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C16H17ClN2O4S . It has a molecular weight of 368.83 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17ClN2O4S/c1-22-14-7-9-15 (10-8-14)24 (20,21)18-11-16 (19-23-2)12-3-5-13 (17)6-4-12/h3-11,18-19H,1-2H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Electrochemical Reduction and Environmental Applications

Electrochemical Reduction of Methoxychlor : McGuire and Peters (2016) explored the electrochemical reduction of methoxychlor, a pesticide structurally similar to the compound , demonstrating potential environmental remediation applications. Their study revealed the mechanisms behind the reduction process and identified dechlorinated products, which could inform the degradation pathways of related compounds in environmental settings (McGuire & Peters, 2016).

Chemical Synthesis and Reactivity

Synthesis of Benzensulfonamides with Antifungal and Anti-HIV Activities : Zareef et al. (2007) reported on the synthesis of novel benzensulfonamides bearing the 1,3,4-oxadiazole moiety, exhibiting significant anti-HIV and antifungal activities. This study underscores the versatility of sulfonamide derivatives in pharmaceutical research and their potential as therapeutic agents (Zareef et al., 2007).

Chlorinating Reagent Development : Research by Xiao-Qiu Pu et al. (2016) introduced N-chloro-N-methoxybenzenesulfonamide as an effective chlorinating reagent, illustrating its utility in organic synthesis by chlorinating various substrates. This reagent's development highlights the chemical adaptability and application of sulfonamide derivatives in synthesizing chlorinated organic compounds (Xiao-Qiu Pu et al., 2016).

Biological Activity and Potential Therapeutic Uses

Anticancer and Anticholinesterase Activities : Mphahlele et al. (2021) synthesized N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives and evaluated them for anticholinesterase and antioxidant activities. Their findings suggest that these compounds have potential therapeutic applications in treating diseases related to oxidative stress and cholinesterase inhibition (Mphahlele et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-22-14-7-9-15(10-8-14)24(20,21)18-11-16(19-23-2)12-3-5-13(17)6-4-12/h3-10,18H,11H2,1-2H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHHLBANQQEMRK-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC/C(=N/OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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